![molecular formula C23H20N2O2 B14262999 2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one CAS No. 139722-89-7](/img/structure/B14262999.png)
2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzyloxy methyl group and a m-tolyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base such as sodium hydride or potassium carbonate.
Attachment of the m-Tolyl Group: The m-tolyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using m-tolylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of 2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl chloride with sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity. If it acts as a receptor modulator, it may bind to a specific receptor and either activate or inhibit its signaling pathways. The molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
2-((benzyloxy)methyl)-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a m-tolyl group.
2-((benzyloxy)methyl)-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure but with a p-tolyl group instead of a m-tolyl group.
2-((benzyloxy)methyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with a o-tolyl group instead of a m-tolyl group.
特性
CAS番号 |
139722-89-7 |
|---|---|
分子式 |
C23H20N2O2 |
分子量 |
356.4 g/mol |
IUPAC名 |
3-(3-methylphenyl)-2-(phenylmethoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O2/c1-17-8-7-11-19(14-17)25-22(16-27-15-18-9-3-2-4-10-18)24-21-13-6-5-12-20(21)23(25)26/h2-14H,15-16H2,1H3 |
InChIキー |
KCMNKOOWMMYGOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)COCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


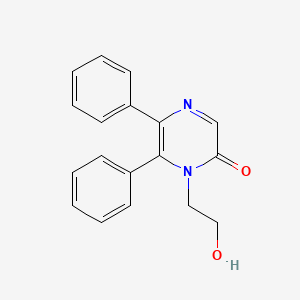
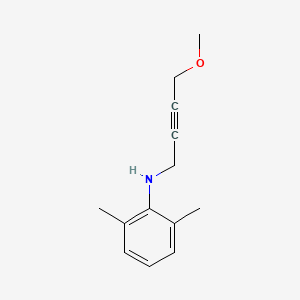
![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
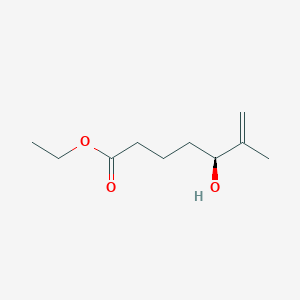
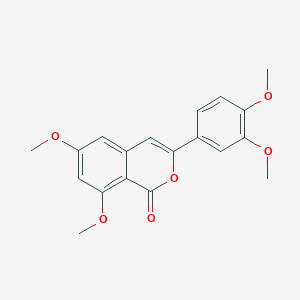
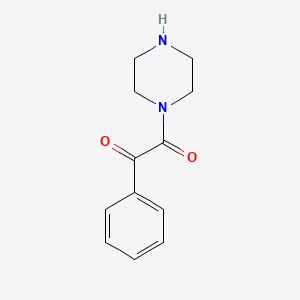
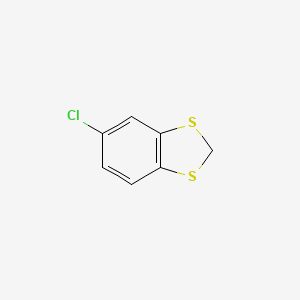
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
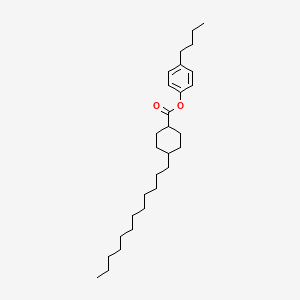

![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
